Lipophilicity (LogP) Comparison: p-Isopropylphenyl-p-tolyl-amine vs. Diphenylamine and Key Analogs
p-Isopropylphenyl-p-tolyl-amine exhibits a computed LogP of 5.29, substantially higher than unsubstituted diphenylamine (LogP 3.50), 4,4'-dimethyldiphenylamine (LogP 3.89), and N-phenyl-4-isopropylaniline (LogP ~4.7), indicating markedly greater lipophilicity [1]. This 1.8-log unit increase relative to diphenylamine corresponds to a roughly 60-fold higher theoretical octanol-water partition coefficient, which is relevant for solubility in non-polar organic solvents used in wet-process thin-film deposition .
| Evidence Dimension | Lipophilicity (LogP – octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.29 (ACD/Labs estimate) |
| Comparator Or Baseline | Diphenylamine (CAS 122-39-4): LogP = 3.50; 4,4'-Dimethyldiphenylamine (CAS 620-93-9): LogP = 3.89; N-Phenyl-4-isopropylaniline (CAS 5650-10-2): LogP ≈ 4.7 (estimated) [1] |
| Quantified Difference | ΔLogP = +1.79 vs. diphenylamine; +1.40 vs. 4,4'-dimethyldiphenylamine; +0.59 vs. N-phenyl-4-isopropylaniline |
| Conditions | Computed values from ACD/Labs Percepta Platform (ChemSpider) and KOWWIN estimation; consistency across prediction methods not verified |
Why This Matters
Higher LogP directly impacts solubility in non-polar organic solvents commonly used for spin-coating and inkjet printing of organic semiconductor layers; procurement should consider this property when solubility in specific solvent systems (e.g., toluene, anisole) is a process requirement.
- [1] Molbase / ChemSrc. Diphenylamine (CAS 122-39-4) LogP = 3.50320; 4,4'-Dimethyldiphenylamine (CAS 620-93-9) LogP = 3.89; N-Phenyl-4-isopropylaniline (CAS 5650-10-2) LogP ≈ 4.7 (estimated from fragment-based methods). View Source
